molecular formula C14H9NO3 B1682343 7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine CAS No. 53944-40-4

7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine

Cat. No. B1682343
CAS RN: 53944-40-4
M. Wt: 239.23 g/mol
InChI Key: ZYGDCOJTJFQANG-UHFFFAOYSA-N
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Description

“7-acetyl-5-oxo-5H-1benzopyrano[2,3-b]pyridine” is a chemical compound with the molecular formula C14H9NO3 and a molecular weight of 239.23 . It is used for proteomics research .


Synthesis Analysis

The synthesis of 5-oxo-5H-1benzopyrano[2,3-b]pyridine-3-carboxylic acids and their tetrazole analogues has been reported in the literature . They were synthesized from 4-oxo-4H-1-benzopyran-3-carbonitriles or 2-amino-4-oxo-4H-1-benzopyran-3-carboxaldehydes .


Molecular Structure Analysis

The molecular structure of “7-acetyl-5-oxo-5H-1benzopyrano[2,3-b]pyridine” consists of 14 carbon atoms, 9 hydrogen atoms, and 3 oxygen atoms .

Scientific Research Applications

Antiallergic Properties

7-Acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine derivatives have been studied for their antiallergic properties. For instance, certain derivatives, such as 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids and their tetrazole analogues, have shown significant antiallergic activity, especially when alkyl groups, like isopropyl, are present at the 7-position. These derivatives have been found to be substantially more potent than disodium cromoglycate in certain tests, indicating their potential in treating allergic reactions (Nohara et al., 1985).

Positive Inotropic Action

Research has also explored the positive inotropic action of 5-substituted 5H-[1]benzopyrano[4,3-b]pyridines. Inotropic agents influence the force of muscle contractions, and in this context, the derivatives have been examined for their effects on isolated perfused guinea-pig hearts (Heber & Ravens, 1986).

Antimycobacterial and Antimicrobial Profile

Functionalized H-[1]benzopyrano[2,3-b]pyridine derivatives have been synthesized and screened for their in vitro activity against antitubercular, antibacterial, and antifungal species. Certain compounds in this series have shown significant inhibition against Mycobacterium tuberculosis and potent antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, highlighting their potential in antimicrobial therapy (Haveliwala et al., 2013).

Synthesis for Medicinal Applications

Various synthesis methods have been developed for 7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine and its derivatives, focusing on their application in medicinal chemistry. These methods aim to produce compounds with specific properties that can be utilized in pharmaceutical research and development (Ghosh, 1979).

properties

IUPAC Name

7-acetylchromeno[2,3-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c1-8(16)9-4-5-12-11(7-9)13(17)10-3-2-6-15-14(10)18-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGDCOJTJFQANG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC3=C(C2=O)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90202233
Record name Y 9000
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90202233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine

CAS RN

53944-40-4
Record name Y 9000
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053944404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Y 9000
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90202233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

12.5 g of potassium permanganate is added in small portions to a solution of 9 g of 7-acetyl-5H-[1]benzopyrano[2,3-b]pyridine in 180 ml of acetone at 10°-15°C. The mixture is stirred at room temperature for 1 hour. The reaction mixture is filtered, and the crystalline residue is washed thoroughly with chloroform. The filtrate and washings are concentrated, and the residue is recrystallized from toluene to give 7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine melting at 195°-197°C.
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
7-acetyl-5H-[1]benzopyrano[2,3-b]pyridine
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1.68 g of powdered anhydrous aluminum chloride is added to a solution of 1.15 g of 2-(p-acetylphenoxy)nicotinoyl chloride in 5 ml of nitrobenzene at 20°-30°C, and the mixture is heated at 80°C for 3.5 hours. After cooling, water is added to the reaction mixture to decompose the aluminum chloride. After removing the nitrobenzene by distillation, the mixture is extracted with chloroform, and the extract is concentrated. The residue is recrystallized from toluene to give 7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine melting at 195-196°C.
Quantity
1.68 g
Type
reactant
Reaction Step One
Name
2-(p-acetylphenoxy)nicotinoyl chloride
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

7.6 ml of nitric acid (specific gravity 1.38) and 7.9 g of potassium permanganate are added to a suspension of 2 g of magnesium oxide in 50 ml of water, and the mixture is heated to 60°C. To the mixture is added 4.5 g of 7-ethyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine over a period of 30 minutes with stirring, keeping the temperature at 60°-70°C. After the addition the mixture is stirred at 60°-70°C for 4.5 hours. After cooling, the reaction mixture is filtered under reduced pressure, and the residue containing manganese dioxide is extracted several times with chloroform. The chloroform layer is washed with water, dried, and the chloroform is distilled off. The residue is recrystallized from toluene to give 3.2 g of 7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine melting at 195°-196°C.
Quantity
7.6 mL
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of 7.5 ml of glacial acetic acid, 0.9 ml of concentrated sulfuric acid, 4.5 ml of water and 4.6 g of diethyl 2-(5-oxo-5H-[1]benzopyrano[2,3-b]pyridin-7-yl-carbonyl)malonate is stirred under reflux for 2 hours. The reaction mixture is poured into 50 ml of cool water. The crystalline precipitate is filtered off, and suspended in water. The suspension is alkalified with 10% sodium hydroxide under ice cooling, and extracted with chloroform. The extract is washed thoroughly with water, dried, and concentrated. The residue is recrystallized from toluene to give 7 -acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine melting at 194°-195°C.
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Name
diethyl 2-(5-oxo-5H-[1]benzopyrano[2,3-b]pyridin-7-yl-carbonyl)malonate
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine
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7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine
Reactant of Route 6
7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine

Citations

For This Compound
4
Citations
Y Maruyama, M Terasawa, K Goto… - Nihon Yakurigaku zasshi …, 1978 - europepmc.org
The IgE mediated reactions such as 48 hr homologous passive cutaneous anaphylaxis (PCA) and active anaphylactic bronchoconstriction in rats were inhibited in a dose dependent …
Number of citations: 2 europepmc.org
丸山裕, 寺澤道夫, 後藤一洋, 大江孝範 - 日本薬理学雑誌, 1978 - jstage.jst.go.jp
新規化合物 7-acctyl-5-oxo・5H [1] benzopyrano [2, 3-b] pyridine (Y-9000) の抗アレルギー作用 について, disodium cromoglycate (DSCG) と比較検討した. Y-9000 は egg albumin および DNP-…
Number of citations: 0 www.jstage.jst.go.jp
丸山裕, 寺澤道夫, 後藤一洋, 大江孝範 - 日本薬理学雑誌, 1978 - jlc.jst.go.jp
新規化合物7-acctyl-5-oxo・5H[1]benzopyrano[2,3-b]pyridine(Y-9000)の抗アレルギー作用 について,disodium cromoglycate(DSCG)と比較検討した.Y-9000はegg albuminおよびDNP-ascaris…
Number of citations: 3 jlc.jst.go.jp
張嘉麟 - 1991
Number of citations: 0

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